![molecular formula C23H23ClN6O B12045688 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12045688.png)
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a chlorophenoxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting appropriate precursors under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Attachment of the chlorophenoxyethyl group: This step involves the reaction of the intermediate with 4-chlorophenoxyethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Piperazine in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chlorobenzyl)-4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-(2-(4-chlorophenoxy)ethyl)-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C23H23ClN6O |
|---|---|
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6O/c24-18-6-8-20(9-7-18)31-15-14-28-10-12-29(13-11-28)22-21-16-27-30(23(21)26-17-25-22)19-4-2-1-3-5-19/h1-9,16-17H,10-15H2 |
InChI-Schlüssel |
QXQLAVSINLJPCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045606.png)
![1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12045609.png)
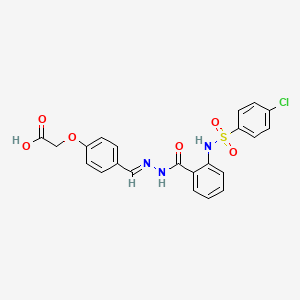


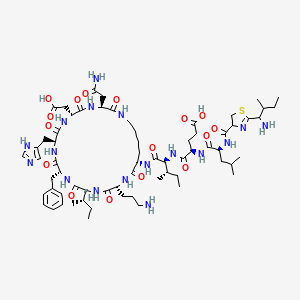
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045645.png)

![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B12045657.png)
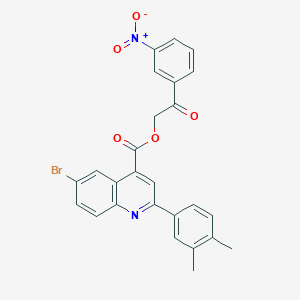
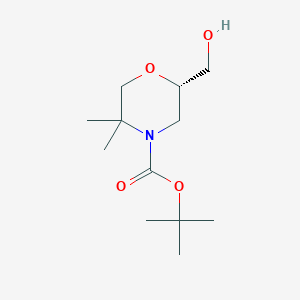

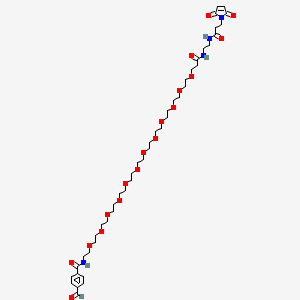
![4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045723.png)
